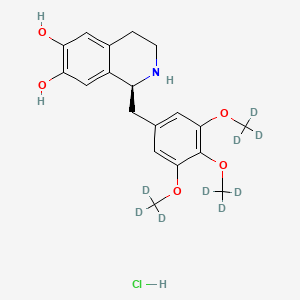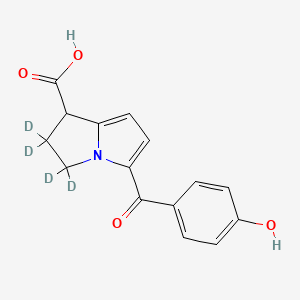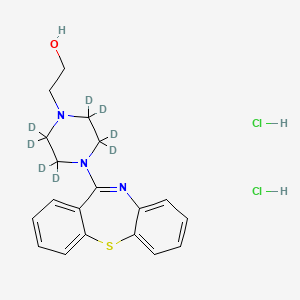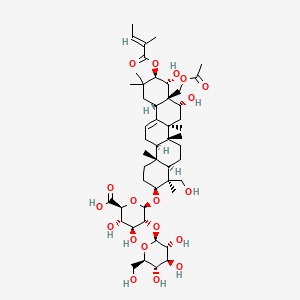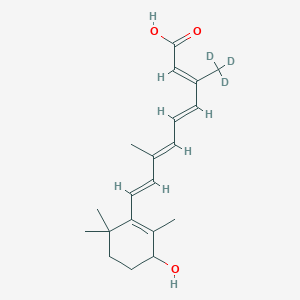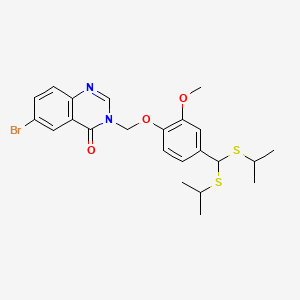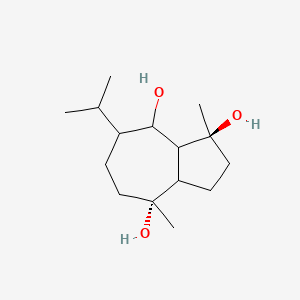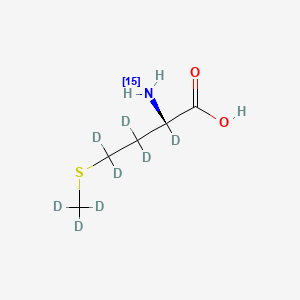
HIF-1alpha-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIF-1alpha-IN-2 is a compound that acts as an inhibitor of hypoxia-inducible factor-1alpha (HIF-1alpha). Hypoxia-inducible factor-1alpha is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia). It is involved in various physiological and pathological processes, including angiogenesis, metabolism, and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIF-1alpha-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the core molecular framework through a series of reactions such as condensation, cyclization, and coupling reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This may involve reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, selection of appropriate solvents, and implementation of efficient purification methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
HIF-1alpha-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups .
Scientific Research Applications
HIF-1alpha-IN-2 has a wide range of scientific research applications, including:
Angiogenesis Studies: The compound is used to investigate the mechanisms of angiogenesis and the role of hypoxia-inducible factor-1alpha in promoting the formation of new blood vessels.
Metabolic Research: This compound is employed to study the metabolic adaptations of cells to hypoxia and the regulation of metabolic pathways by hypoxia-inducible factor-1alpha.
Mechanism of Action
HIF-1alpha-IN-2 exerts its effects by inhibiting the activity of hypoxia-inducible factor-1alpha. Hypoxia-inducible factor-1alpha is a transcription factor that regulates the expression of genes involved in the cellular response to hypoxia. By inhibiting hypoxia-inducible factor-1alpha, this compound disrupts the hypoxia signaling pathway, leading to reduced expression of hypoxia-responsive genes. This inhibition can affect various cellular processes, including angiogenesis, metabolism, and cell survival .
Comparison with Similar Compounds
HIF-1alpha-IN-2 can be compared with other hypoxia-inducible factor-1alpha inhibitors, such as:
HIF-1alpha-IN-1: Another inhibitor of hypoxia-inducible factor-1alpha with a different chemical structure and potency.
HIF-1alpha-IN-3: A compound with similar inhibitory activity but different pharmacokinetic properties.
HIF-2alpha-IN-1: An inhibitor targeting hypoxia-inducible factor-2alpha, which has overlapping but distinct functions compared to hypoxia-inducible factor-1alpha
This compound is unique in its specific chemical structure and its ability to selectively inhibit hypoxia-inducible factor-1alpha, making it a valuable tool for studying hypoxia-related processes and developing therapeutic strategies .
Properties
Molecular Formula |
C21H19N3OS |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
7-methoxy-2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C21H19N3OS/c1-13-9-19(18-8-7-17(25-3)11-20(18)22-13)24-16-6-4-5-15(10-16)21-12-26-14(2)23-21/h4-12H,1-3H3,(H,22,24) |
InChI Key |
ILYYBJSTMKDZND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)NC3=CC=CC(=C3)C4=CSC(=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


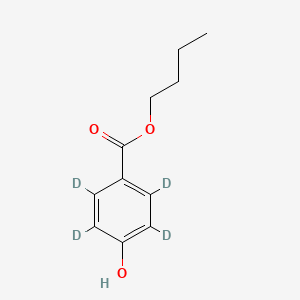

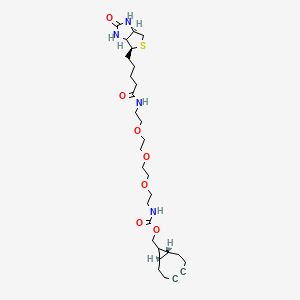
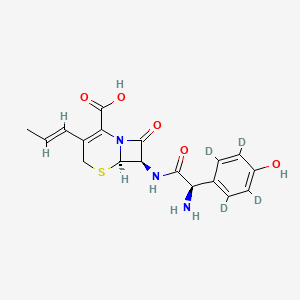
![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
